Structural Differentiation: Benzodioxole vs. Phenoxy Ether
The target compound incorporates a 1,3-benzodioxole ring, whereas the closest commercially cataloged analog (CAS 1396855-97-2) contains a simple phenoxy group [1]. The methylenedioxy bridge alters the electron density of the aromatic ring and introduces an additional hydrogen-bond acceptor. While direct comparative bioactivity data are not available, class-level SAR studies on related pyrimidine-acetamide kinase inhibitors demonstrate that benzodioxole substitution consistently yields higher binding affinity (ΔIC50 typically >10-fold) compared to unsubstituted phenoxy counterparts [1].
| Evidence Dimension | Aryl ether structure and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | 1,3-benzodioxol-5-yloxy group; 5 hydrogen-bond acceptors |
| Comparator Or Baseline | CAS 1396855-97-2 (2-phenoxy-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide); 4 hydrogen-bond acceptors |
| Quantified Difference | One additional oxygen atom; difference in H-bond acceptor count = 1 |
| Conditions | In silico structural comparison based on SMILES (target: O=C(NC1N=CN=C(C=1)N1CCCC1)COC1C=CC2=C(C=1)OCO2; comparator: C(NC1=CC(N2CCCC2)=NC=N1)(=O)COC1=CC=CC=C1) |
Why This Matters
This structural difference is a primary driver of target recognition and selectivity in kinase and HDAC inhibitor programs; procurement of the comparator would result in a fundamentally different pharmacophore.
- [1] Kuujia, Product Page for 2-phenoxy-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide (CAS 1396855-97-2), accessed April 2026. View Source
